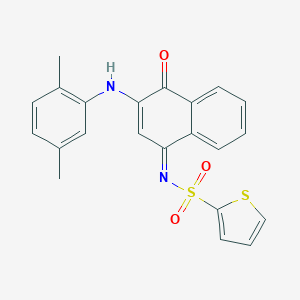
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique properties and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action for N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide involves its ability to inhibit certain enzymes. Specifically, this compound has been shown to inhibit the activity of certain kinases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide are still being studied. However, it has been shown to have potential as an anti-cancer agent, as well as a potential treatment for certain inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide. One area of interest is in the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and toxicity.
Métodos De Síntesis
The synthesis method for N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide involves a multi-step process. The first step involves the synthesis of 2,5-dimethylaniline, which is then reacted with 1,4-naphthoquinone to form the intermediate compound. This intermediate is then reacted with thiophenesulfonamide to form the final product.
Aplicaciones Científicas De Investigación
N-(3-(2,5-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-2-thiophenesulfonamide has potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an inhibitor of certain enzymes that are involved in the progression of certain diseases.
Propiedades
Fórmula molecular |
C22H18N2O3S2 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(NZ)-N-[3-(2,5-dimethylanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide |
InChI |
InChI=1S/C22H18N2O3S2/c1-14-9-10-15(2)18(12-14)23-20-13-19(16-6-3-4-7-17(16)22(20)25)24-29(26,27)21-8-5-11-28-21/h3-13,23H,1-2H3/b24-19- |
Clave InChI |
OWBICSMKLQSPCR-CLCOLTQESA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281239.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281251.png)
![(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide](/img/structure/B281252.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)
![Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)

![Ethyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281265.png)